molecular formula C9H15N3O B13881951 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Cat. No.: B13881951
M. Wt: 181.23 g/mol
InChI Key: QZUKLIOIIZMALN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[4,5-c]pyridine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxyethylamine and a suitable pyridine derivative.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazo[4,5-c]pyridine core. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazo[4,5-c]pyridine derivatives have shown promise.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    Nimodipine: A calcium channel blocker with a similar imidazo[4,5-c]pyridine core, used in the treatment of cerebral vasospasm.

    Isradipine: Another calcium channel blocker with structural similarities, used in the treatment of hypertension.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which can lead to different biological activities and applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3O/c1-13-5-4-12-7-11-8-6-10-3-2-9(8)12/h7,10H,2-6H2,1H3

InChI Key

QZUKLIOIIZMALN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1CCNC2

Origin of Product

United States

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